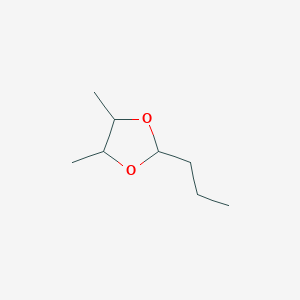
4,5-Dimethyl-2-propyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with two methyl groups and one propyl group attached to the ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol. One common method involves the reaction of 2,3-butanediol with carbon dioxide and hydrogen in the presence of a ruthenium transition metal complex as a catalyst. This reaction is carried out in a pressurized reactor, leading to the formation of the cyclic acetal .
Industrial Production Methods
The industrial production of this compound typically involves the fermentation of glucose to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts. This process is designed to be energy-efficient and environmentally friendly, utilizing renewable resources and minimizing carbon dioxide emissions .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
4,5-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of carbon-neutral fuels and as an additive in lithium-ion batteries to improve performance and stability
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. It can also participate in the formation of stable intermediates in various synthetic processes .
Comparison with Similar Compounds
4,5-Dimethyl-2-propyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane with no substituents on the ring.
4,5-Dimethyl-1,3-dioxolane: Similar structure but without the propyl group.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups at the 2-position instead of the 4,5-positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
6414-34-2 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8-9-6(2)7(3)10-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
OXFKWFMRSQUZND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















